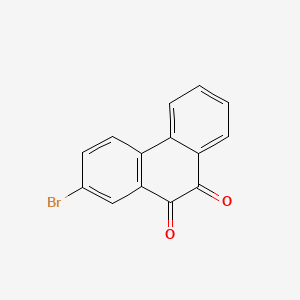

2-Bromophenanthrene-9,10-dione

Description

Contextualization within Organic Chemistry and Materials Science

In organic chemistry, substituted phenanthrene-9,10-diones are recognized as versatile precursors for the synthesis of more complex molecular architectures. pubcompare.ai Their rigid, planar structure combined with reactive carbonyl groups makes them ideal starting materials for creating a variety of heterocyclic and polycyclic compounds. researchgate.net The core structure is a key building block for advanced materials, including helicenes and complex structures related to fullerenes. thieme-connect.de

In materials science, these compounds are integral to the development of functional organic materials. Their inherent photophysical and electrochemical properties, which can be finely tuned through substitution, make them promising candidates for applications in organic electronics. academie-sciences.fr Researchers utilize these derivatives in the creation of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). academie-sciences.frossila.com The phenanthrenequinone (B147406) skeleton allows for the construction of materials with tailored charge transport capabilities and luminescence.

Significance of Halogenation and Quinone Moiety in Polycyclic Aromatic Systems

The specific functionalities of a substituted phenanthrene-9,10-dione dictate its chemical behavior and potential applications. The presence of both a halogen atom and a quinone unit on a polycyclic aromatic framework introduces unique and valuable properties.

Halogenation: The introduction of a bromine atom onto the phenanthrene (B1679779) backbone, as in 2-Bromophenanthrene-9,10-dione, is of particular strategic importance. The bromine atom acts as a highly effective reactive handle, enabling a range of cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. chemistryviews.orgrsc.org This allows for the straightforward attachment of various functional groups, providing a pathway to extend the π-conjugation of the system or to introduce specific electron-donating or electron-withdrawing units. ossila.com This functionalization is crucial for tuning the electronic and optical properties of the final material. Furthermore, the electron-withdrawing nature of bromine enhances the electrophilicity of the quinone ring, facilitating certain nucleophilic substitution reactions.

Quinone Moiety: The phenanthrene-9,10-dione structure is a benzo-fused o-quinone. thieme-connect.de This quinone moiety is a key functional group that imparts distinct redox activity to the molecule. It can undergo reversible reduction-oxidation cycles, a property that is fundamental to its role in electron transfer processes. The two ketone groups are also reactive sites for condensation reactions, particularly with diamines, to form new heterocyclic rings like quinoxalines or imidazoles. researchgate.netossila.com This reactivity provides a direct method for synthesizing larger, more complex systems, such as the tetraaza fused heterocyclic acceptors used in advanced optoelectronic materials. chemrxiv.org

Detailed Research Findings

Recent research has highlighted the utility of this compound as a key intermediate in the synthesis of advanced materials for optoelectronics, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs.

In one study, this compound was used as a commercially available starting material to synthesize a regioisomeric series of TADF emitters. rsc.org The research involved attaching a triphenylamine (B166846) (TPA) donor unit to the brominated phenanthrene-dione core to create a donor-acceptor structure. The resulting material, 2-TPA-DBPzCN, exhibited a small singlet-triplet energy gap, which is a critical characteristic for efficient TADF. rsc.org This work underscores the importance of the specific substitution pattern on the final photophysical properties of the emitter. rsc.org

The table below summarizes some of the key properties and findings related to this compound and its derivatives from recent studies.

Interactive Table 1: Properties and Research Applications of this compound

| Property/Application | Description | Research Context | Citation |

| Molecular Formula | C₁₄H₇BrO₂ | Basic chemical identifier. | nih.gov |

| Molecular Weight | 287.11 g/mol | Basic physical property. | nih.gov |

| CAS Number | 53622-33-6 | Unique chemical identifier. | nih.gov |

| Role in Synthesis | Precursor/Intermediate | Used as a starting material for synthesizing more complex molecules. | rsc.org |

| Key Application | TADF Emitter Synthesis | A building block for creating red and deep-red TADF emitters for OLEDs. | rsc.org |

| Synthetic Reaction | Condensation & Coupling | Reacts with other molecules via condensation and cross-coupling reactions to form larger functional materials. | chemrxiv.orgrsc.org |

| Resulting Isomer | 2-TPA-DBPzCN | A specific TADF emitter synthesized from this compound. | rsc.org |

| Photophysical Property | Small ΔEST | The resulting derivative (2-TPA-DBPzCN) shows a small singlet-triplet energy gap, crucial for TADF. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-bromophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHTXZUCUCBRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506620 | |

| Record name | 2-Bromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53622-33-6 | |

| Record name | 2-Bromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Bromophenanthrene 9,10 Dione

Nucleophilic Substitution Chemistry of the Bromine Atom

The bromine atom attached to the phenanthrene (B1679779) ring of 2-bromophenanthrene-9,10-dione is subject to nucleophilic substitution, primarily through metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the dione (B5365651) functionality enhances the electrophilicity of the aromatic ring, facilitating these transformations. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective methods for replacing the bromine atom with other functional groups. While the 3-bromo isomer of phenanthrene-9,10-dione often exhibits superior reactivity in these couplings due to a combination of electronic and steric factors, the 2-bromo isomer also serves as a viable substrate for creating new carbon-carbon bonds. nih.gov For instance, this compound is used as a precursor in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). In one pathway, it is coupled with a triphenylamine (B166846) (TPA) donor unit to form 2-TPA-DBPzCN, a molecule designed for thermally activated delayed fluorescence (TADF).

These coupling reactions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to facilitate the catalytic cycle. The ability to perform such substitutions allows for the synthesis of a wide array of derivatives with tailored electronic and photophysical properties.

Table 1: Representative Nucleophilic Substitution Reactions

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, Reflux | Aryl-substituted phenanthrene-9,10-dione | researchgate.netnih.gov |

| General Nucleophilic Aromatic Substitution | Amines, Thiols | Base (e.g., K₂CO₃), High Temperature | Amino- or Thio-substituted phenanthrene-9,10-dione | nih.gov |

Redox Chemistry of the Quinone Moiety

The 9,10-dione substructure within this compound is a redox-active quinone moiety. Quinones are known to undergo reversible two-electron, two-proton reduction to the corresponding hydroquinone. This process typically occurs in two single-electron steps, proceeding through a semiquinone radical anion intermediate. researchgate.net

The electrochemical properties can be investigated using techniques like cyclic voltammetry (CV), which reveals the potentials at which these reduction and oxidation events occur. libretexts.org For phenanthrenequinones, these redox processes are central to their application in materials science, such as in supercapacitors and as mediators in biosensors. researchgate.netnih.gov

Condensation Reactions for Heterocyclic Ring Formation

The adjacent dicarbonyl groups of the quinone moiety in this compound serve as a key functional handle for condensation reactions, enabling the construction of fused heterocyclic systems. These reactions are fundamental in synthesizing a variety of nitrogen-containing polycyclic aromatic compounds.

A characteristic reaction of ortho-quinones is their condensation with 1,2-diamines to form quinoxalines. semanticscholar.org When this compound is treated with an ortho-diamine, such as ortho-phenylenediamine, a condensation reaction occurs, leading to the formation of a bromo-substituted dibenzo[a,c]phenazine (B1222753). This reaction typically proceeds under acidic or neutral conditions, often in a solvent like ethanol (B145695) or acetic acid, and can be driven to completion with heating. libretexts.orgum.es The resulting bromo-quinoxaline derivatives are valuable scaffolds in medicinal chemistry and materials science. rsc.org

The reaction described above is the primary method for synthesizing dibenzo[a,c]phenazine derivatives from phenanthrene-9,10-diones. The condensation of this compound with a substituted or unsubstituted 1,2-phenylenediamine provides direct access to the corresponding 10-bromo-dibenzo[a,c]phenazine skeleton. libretexts.orgum.es These reactions are generally high-yielding. For example, the condensation of various phenanthrenequinones with o-phenylenediamine (B120857) in an ethanol/acetic acid mixture can produce dibenzo[a,c]phenazines in yields ranging from 85% to 96%. um.es The bromine atom on the resulting phenazine (B1670421) structure can then be used for further functionalization, for instance, via subsequent cross-coupling reactions to build more complex molecules.

Table 2: Synthesis of Dibenzo[a,c]phenazine Derivatives

| Starting Dione | Diamine Reagent | Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|---|

| Phenanthrene-9,10-dione | o-Phenylenediamine | Ethanol/Acetic Acid, Reflux | Dibenzo[a,c]phenazine | 85-96% | um.es |

| 3,6-Dibromophenanthrene-9,10-dione (B38615) | 1,2-Diaminobenzene | p-Toluenesulfonic acid (catalyst) | Dibromo-dibenzo[a,c]phenazine | Not specified |

Photoreactivity and Excited State Processes

Phenanthrenequinones (PQs) are well-known for their rich photochemistry, which is initiated by the absorption of light to form an excited state. This reactivity is harnessed in various applications, including bioorthogonal chemistry.

A significant photoreaction of phenanthrenequinones is the [4+2] photocycloaddition with electron-rich alkenes (ERAs), often referred to as the PQ-ERA photoclick reaction. researchgate.netresearchgate.net This reaction proceeds from the lowest excited triplet state of the PQ molecule (³ππ*), which is populated upon photoirradiation. nih.gov The reaction is highly efficient and biocompatible, making it a valuable tool for bioconjugation. researchgate.net

The reactivity of the PQ core can be tuned by substituents. Bromo-substituted PQs, such as 3-bromophenanthrene-9,10-dione (B181802), have been used as starting materials to synthesize more complex PQ derivatives for these photoclick reactions. researchgate.netnih.govresearchgate.net For instance, the bromine atom can be replaced via Suzuki-Miyaura coupling to introduce groups that enhance the photoreaction quantum yield and reaction rate. researchgate.netnih.gov Studies have shown that using enamines as the electron-rich alkene partner can dramatically accelerate the reaction, with second-order rate constants reaching as high as 1974 M⁻¹s⁻¹ for certain derivatives. nih.gov This demonstrates that while this compound itself can participate in these reactions, it also serves as a key building block for creating next-generation photo-activatable reagents.

Table 3: Parameters of PQ-ERA Photocycloaddition Reactions

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Excited State | Lowest excited triplet state (³ππ*) | The reactive state that initiates cycloaddition. | nih.gov |

| Reaction Type | [4+2] Photocycloaddition | Forms a stable cycloadduct. | |

| Rate Enhancement | Use of enamines as ERAs | Significantly increases reaction speed (up to 1974 M⁻¹s⁻¹ for derivatives). | nih.gov |

| Quantum Yield (ΦP) | Efficiency of photon absorption to product formation | Can be enhanced up to 98% with appropriate substitution. | nih.gov |

Triplet-Triplet Energy Transfer Mechanisms

The reactivity of phenanthrenequinone (B147406) derivatives, including those synthesized from this compound, is intrinsically linked to their electronically excited states, particularly the lowest excited triplet state (T₁). Photoclick reactions involving phenanthrenequinones (PQs) and electron-rich alkenes (ERAs) are initiated from this T₁ state, which possesses a ³ππ* character. d-nb.inforesearchgate.net However, direct excitation to populate this state often requires high-energy ultraviolet (UV) or blue light, which can limit applications, especially in biological systems where UV light can cause damage. researchgate.netnih.gov

A sophisticated strategy to overcome this limitation is the use of triplet-triplet energy transfer (TTET). d-nb.infonih.gov This mechanism allows the activation of the PQ derivative with lower-energy visible light, such as green or orange light, representing a significant bathochromic shift of over 100 nm. d-nb.infonih.gov The process involves a photosensitizer molecule that absorbs the lower-energy light and subsequently transfers its triplet state energy to the PQ derivative.

The key requirements for this process are:

The photosensitizer must have a strong absorption in the visible region of the spectrum where the phenanthrenequinone itself does not absorb significantly.

The triplet state energy (T₁) of the photosensitizer must be higher than that of the PQ derivative to ensure efficient and exergonic energy transfer. d-nb.inforesearchgate.net

The mechanism proceeds as follows: The photosensitizer absorbs a photon (e.g., green light) and is promoted to its first excited singlet state (S₁). It then undergoes efficient intersystem crossing (ISC) to its own lowest triplet state (T₁). When this excited photosensitizer is in proximity to a ground-state PQ molecule, it can transfer its energy via a Dexter energy transfer mechanism, which requires orbital overlap of the two molecules. ossila.com This results in the photosensitizer returning to its ground state and the PQ molecule being promoted to its reactive T₁ (³ππ*) state, from which it can undergo the desired photocycloaddition reaction with an ERA. d-nb.inforesearchgate.net This TTET process can be highly efficient, requiring only catalytic amounts (as low as 5 mol%) of the photosensitizer. d-nb.infonih.gov

Research has demonstrated that by pairing appropriately designed PQ derivatives with visible-light-responsive photosensitizers, efficient photoclick reactions can be achieved under green (530 nm) or orange (590 nm) light irradiation. d-nb.infonih.gov This approach not only makes the reaction more compatible with sensitive environments but also enables orthogonal control, where different reactions in the same system can be triggered independently by using different colors of light. d-nb.infonih.gov

Modulation of Excited State Properties for Enhanced Reactivity

The inherent reactivity of the phenanthrenequinone core can be precisely tuned by strategic chemical modifications, for which this compound serves as a versatile starting material. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl substituents. d-nb.inforsc.org These modifications profoundly influence the molecule's excited-state landscape, enhancing its photoreactivity.

The primary goal of this modulation is to increase the population of the reactive ³ππ* triplet state upon photoexcitation. rsc.org Investigations have shown that substituting the phenanthrenequinone core with electron-donating groups, such as thiophene, can significantly enhance the efficiency of the photoclick reaction. rsc.org For instance, converting 3-bromophenanthrene-9,10-dione to a 3-thiophene-substituted derivative leads to a remarkable increase in the photoreaction quantum yield (Φp) and the second-order rate constant (k₂). rsc.org

Furthermore, the position of the substituent on the phenanthrenequinone skeleton is crucial. A systematic study of isomers synthesized from 1-, 2-, 3-, and 4-bromophenanthrene-9,10-dione precursors revealed significant differences in their photophysical properties. rsc.orgqmul.ac.uk Density Functional Theory (DFT) calculations show that the position of substitution affects the dihedral angle between the donor and acceptor moieties, which in turn influences the electronic coupling and the charge-transfer (CT) character of the excited states. rsc.org These structural changes lead to wide variations in emission wavelengths and photoluminescence quantum yields among the isomers, demonstrating the high degree of control achievable through positional isomerism. rsc.orgqmul.ac.uk

Table 1: Photophysical Properties of Isomeric TPA-DBPzCN Derivatives in Zeonex Host This table illustrates how the substitution position, originating from different bromophenanthrene-9,10-dione isomers, modulates the emissive properties of the final compound.

Data sourced from a study on dibenzo[a,c]phenazine-based emitters. rsc.org

Table 2: Reactivity Data for Photocycloaddition of Phenanthrenequinone (PQ) Derivatives This table compares the reactivity of an unsubstituted PQ with a thiophene-substituted derivative, highlighting the enhancement achieved through structural modulation.

Data sourced from an investigation into engineering the phenanthrenequinone triplet state. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For phenanthrene-9,10-dione and its derivatives, the UV-Vis spectrum is characterized by distinct absorption bands corresponding to different electronic transitions.

The spectrum typically shows strong absorptions from π → π* transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths. In a study on thiophene-substituted phenanthrenequinones (PQ) derived from a bromo-PQ precursor, the parent PQ compound exhibited an absorption maximum (λ_max) for its lowest energy transition at approximately 410 nm. The introduction of the bromo-substituent at the 2-position is expected to modulate the electronic properties and thus shift the absorption bands, a common effect observed in halogenated aromatic systems. These studies are crucial for applications in photochemistry, as the absorption profile determines the wavelengths of light the molecule can utilize to initiate chemical reactions.

Table 1: Typical UV-Vis Absorption Data for Phenanthrenequinone (B147406) Systems

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π* | 200 - 350 | High (> 10,000 M⁻¹cm⁻¹) | Strong transition involving the aromatic π-system. |

Note: Specific values for 2-Bromophenanthrene-9,10-dione may vary based on solvent and concentration.

Steady-State and Time-Resolved Emission Spectroscopy

While many phenanthrenequinones are weakly emissive, their derivatives are of significant interest in materials science. Research has focused on using brominated phenanthrene-9,10-diones as key building blocks for novel emissive materials.

For instance, this compound is a commercially available starting material for the synthesis of advanced emitters. In one study, it was used to create a series of donor-acceptor molecules based on a dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzCN) acceptor. The resulting materials, such as 2-TPA-DBPzCN, exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for high-efficiency Organic Light-Emitting Diodes (OLEDs). The photophysical characterization of these derivatives reveals significant differences in emission wavelengths and photoluminescence quantum yields (PLQY) depending on the substitution pattern. For example, the 2-substituted isomer (2-TPA-DBPzCN) showed a PLQY of 24% in a Zeonex host, demonstrating that the this compound scaffold is a viable platform for developing advanced functional materials.

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is exceptionally powerful for determining the absolute configuration and conformational properties of chiral compounds.

While specific CD studies on chiral derivatives of this compound are not widely reported, research on related chiral 9,10-dihydrophenanthrenes establishes a clear precedent. For these molecules, the sign of the long-wavelength Cotton effect in the CD spectrum is directly related to the absolute configuration at the chiral centers. Furthermore, the sign of other Cotton effects at shorter wavelengths can reveal the preferred conformation of the biphenyl (B1667301) chromophore. Therefore, should chiral derivatives of this compound be synthesized, CD and its emission analogue, Circularly Polarized Luminescence (CPL), would be indispensable tools for their stereochemical characterization.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an essential analytical technique for the confirmation of molecular identity and the assessment of purity. For this compound, high-resolution mass spectrometry (HRMS) is employed to verify its elemental composition by providing a highly accurate mass measurement.

The technique can precisely confirm the presence of the bromine atom through the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This method is routinely used to confirm the successful synthesis of phenanthrenequinone derivatives and to ensure the purity of starting materials. For example, in the synthesis of derivatives, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS and Electrospray Ionization (ESI) MS are used, although poor solubility can sometimes present a challenge for certain compounds.

Table 2: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₇BrO₂ | |

| Molecular Weight | ~287.11 g/mol |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which govern the packing of molecules in the solid state.

Table 3: Potential Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, triclinic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C=O, C-Br). |

| Bond Angles (°) | Angles formed by three connected atoms. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

The dione (B5365651) moiety of this compound can undergo a one-electron reduction to form a paramagnetic semiquinone radical anion. Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice for studying such radical species.

EPR detects the transitions of an unpaired electron in a magnetic field, providing detailed information about its chemical environment. Studies on related phenanthrene (B1679779) quinones have shown that their radical anions can be generated and are persistent enough for characterization by EPR and UV-Vis spectroscopy. The EPR spectrum's g-factor is characteristic of the radical's electronic structure, while hyperfine coupling constants reveal the extent of the unpaired electron's interaction with magnetic nuclei (e.g., ¹H, ¹³C). This data allows for the mapping of the spin density distribution across the molecule, offering deep insight into its electronic structure.

Table 4: Information Obtainable from EPR Spectroscopy of the this compound Radical

| Parameter | Information Provided |

|---|---|

| g-factor | Provides insight into the electronic structure and the extent of spin-orbit coupling. For organic radicals, it is typically close to 2.0023. |

| Hyperfine Coupling Constants (a) | Measures the interaction between the unpaired electron and magnetic nuclei. This data helps to map the spin density distribution on the molecule. |

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromophenanthrene-9,10-dione, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine its most stable three-dimensional conformation.

The geometry optimization process minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in a prediction of bond lengths, bond angles, and dihedral angles. For this compound, the phenanthrene (B1679779) core is expected to be largely planar, with minor deviations possible due to the presence of the bulky bromine atom and the carbonyl groups. The optimization would provide precise data on the C-C, C=O, and C-Br bond lengths, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.22 Å |

| C-C (Aromatic) Bond Lengths | 1.38 - 1.48 Å |

| C-C (Ketonic) Bond Lengths | 1.48 - 1.52 Å |

| O=C-C Bond Angle | ~120° |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. This is particularly important for understanding a molecule's photophysical behavior, including its absorption and emission of light.

Calculation of Singlet and Triplet Energy Levels

TD-DFT calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states. These energies are fundamental to understanding the molecule's fluorescence and phosphorescence characteristics. The energy difference between the ground state (S0) and S1 corresponds to the lowest energy electronic absorption, while the S1-T1 energy gap (ΔEST) is a critical parameter for processes like intersystem crossing. For a molecule like this compound, the heavy bromine atom is expected to enhance spin-orbit coupling, potentially leading to a smaller ΔEST and promoting phosphorescence.

Table 2: Predicted Singlet and Triplet Excitation Energies for this compound (Illustrative Data)

| State | Energy (eV) | Wavelength (nm) |

|---|---|---|

| S1 | 2.85 | 435 |

| T1 | 2.50 | 496 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Interactions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔEH-L) is an indicator of the molecule's kinetic stability and the energy required for its lowest electronic excitation.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenanthrene ring system, while the LUMO is likely to be localized on the electron-withdrawing dione (B5365651) moiety. The bromine atom can also influence the orbital energies through its inductive and resonance effects. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the absorption spectrum.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -3.20 |

Investigation of Molecular Conformation and Inter-System Crossing Pathways

The conformational landscape of this compound can be explored by rotating specific bonds and calculating the corresponding energy changes. However, due to the rigid nature of the phenanthrenequinone (B147406) core, significant conformational isomerism is not expected.

Intersystem crossing (ISC) is the transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state). The rate of ISC is influenced by the energy gap between the states and the strength of spin-orbit coupling. As mentioned, the presence of the bromine atom in this compound is anticipated to significantly enhance spin-orbit coupling, thereby facilitating ISC from the S1 to the T1 state. Theoretical calculations can quantify the spin-orbit coupling matrix elements to predict the efficiency of this process.

Theoretical Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry can be employed to model the reaction mechanisms involving this compound. For instance, the energy landscape of a nucleophilic addition to one of the carbonyl carbons can be mapped out by calculating the energies of the reactants, transition states, intermediates, and products. This provides valuable insights into the reaction's feasibility, kinetics, and regioselectivity. The bromine substituent can influence the reactivity of the carbonyl groups by altering the electron distribution in the aromatic system.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Molecular Electrostatic Potential (MEP)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, one can identify and analyze different types of contacts, such as hydrogen bonds, halogen bonds, and π-π stacking. For this compound, Hirshfeld analysis would likely reveal the importance of C-H···O interactions, Br···O or Br···π halogen bonding, and π-π stacking between the phenanthrene cores in the solid state.

The Molecular Electrostatic Potential (MEP) map is another useful tool that illustrates the charge distribution within a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the MEP would show negative potential around the carbonyl oxygen atoms and a region of positive potential (a σ-hole) on the bromine atom, which is characteristic for halogen bonding.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Illustrative Data)

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 35% |

| C···H/H···C | 25% |

| O···H/H···O | 20% |

| Br···H/H···Br | 10% |

| Br···O/O···Br | 5% |

Applications of 2 Bromophenanthrene 9,10 Dione and Its Derivatives in Advanced Materials Science

Organic Electronic and Optoelectronic Materials

The inherent electronic properties of the phenanthrene-9,10-dione scaffold, including its extended π-conjugation and electron-accepting nature, make it an attractive candidate for the creation of new organic semiconductors. The presence of the bromine atom further enhances its utility, offering a reactive handle for a variety of cross-coupling reactions. This allows for the systematic modification of the molecular structure to fine-tune energy levels, charge transport characteristics, and photophysical behavior.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is largely dictated by the charge-carrier mobility of the organic semiconductor used in its active layer. Derivatives of 2-Bromophenanthrene-9,10-dione are being investigated for their potential as high-performance semiconductors in OFETs. The planar and rigid structure of the phenanthrene (B1679779) core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

While specific performance data for OFETs based directly on this compound derivatives is still emerging in publicly accessible research, the broader class of phenanthrene-based materials has shown considerable promise. For instance, the related isomer, 2,7-dibromophenanthrene-9,10-dione (B38369), is recognized as a valuable intermediate for synthesizing semiconducting small molecules and polymers for OFET applications. ossila.com The synthetic versatility offered by the bromo-substituent allows for the extension of the π-conjugated system through reactions like Suzuki and Stille coupling, enabling the creation of larger, more complex molecules with optimized frontier molecular orbital energy levels for efficient charge injection and transport.

Table 1: Potential OFET Applications of Phenanthrene-dione Derivatives

| Parameter | Significance in OFETs | Role of Phenanthrene-dione Core |

| Charge Carrier Mobility | Determines the switching speed of the transistor. | The rigid, planar structure promotes ordered molecular packing, facilitating efficient charge transport. |

| HOMO/LUMO Energy Levels | Dictates the efficiency of charge injection from the electrodes. | The electron-withdrawing dione (B5365651) groups can lower the LUMO level, making it suitable for n-type or ambipolar transport. |

| Air Stability | Crucial for the operational lifetime of the device. | The inherent stability of the aromatic phenanthrene core contributes to robust device performance. |

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) have revolutionized display and lighting technologies due to their high efficiency, vibrant colors, and flexibility. The development of novel emitter materials is a key driver of innovation in this field. This compound and its derivatives are being explored for their potential in creating advanced OLED emitters, particularly those that can harness triplet excitons to achieve high internal quantum efficiencies.

Traditionally, achieving phosphorescence at room temperature in purely organic molecules has been challenging due to weak spin-orbit coupling (SOC), which is necessary to facilitate the spin-forbidden transition from the triplet excited state to the singlet ground state. The "heavy atom effect" is a well-established strategy to enhance SOC, and the inclusion of a bromine atom in the this compound structure is a key design element in this regard.

Research has demonstrated that the presence of bromine atoms can significantly enhance phosphorescence in organic molecules. rsc.org A study on 2,7-dibromophenanthrene-9,10-dione, an isomer of the title compound, showed that it can act as a phosphorescent emitter in a pure organic phosphorescent OLED, achieving an external quantum efficiency of 0.11% when doped into a suitable host material. ossila.com This demonstrates the potential of the brominated phenanthrene-9,10-dione scaffold to serve as a core for purely organic phosphorescent emitters. The bromine atom enhances the rate of intersystem crossing from the singlet to the triplet state and, more importantly, increases the probability of radiative decay from the triplet state, leading to observable phosphorescence.

Table 2: Performance of a Purely Organic Phosphorescent OLED Based on a Brominated Phenanthrene-9,10-dione Isomer

| Emitter | Host | External Quantum Efficiency (EQE) |

| 2,7-dibromophenanthrene-9,10-dione | 6,11-dibromodibenzo[f,h]quinoxaline | 0.11% |

Data from a study on an isomer of this compound. ossila.com

Thermally activated delayed fluorescence (TADF) is another mechanism that allows for the harvesting of triplet excitons in OLEDs, leading to high internal quantum efficiencies. TADF emitters are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small energy gap allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC).

The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties to induce a charge-transfer excited state, which helps to minimize ΔEST. The electron-withdrawing nature of the dione groups in this compound makes it a promising acceptor unit for the construction of TADF emitters. rsc.org The bromine atom can further influence the photophysical properties by enhancing spin-orbit coupling, which can increase the rate of RISC. st-andrews.ac.uk

While specific TADF emitters based on this compound are still under active investigation, the general principles of TADF design strongly support its potential. By coupling this compound with suitable electron-donating groups, it is anticipated that novel TADF emitters with high efficiencies can be developed.

Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) offer a promising route to low-cost, flexible, and lightweight solar energy conversion. The performance of OPVs is critically dependent on the properties of the electron donor and electron acceptor materials that form the bulk heterojunction active layer. The electron-accepting character of the phenanthrene-9,10-dione core suggests its potential application as an acceptor material in OPV devices.

The energy levels of the frontier molecular orbitals (HOMO and LUMO) of the acceptor material are crucial for efficient charge separation at the donor-acceptor interface and for achieving a high open-circuit voltage (Voc). The dione functionality in this compound effectively lowers the LUMO energy level, a desirable characteristic for an electron acceptor. Furthermore, the bromine atom provides a site for chemical modification to optimize the material's absorption spectrum, energy levels, and morphology in the blend. Although detailed device data for OPVs utilizing this compound derivatives is not yet widely reported, the fundamental electronic properties of this class of compounds make them an interesting area for future research in the field of organic solar cells. ucla.edu

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. mdpi.com They are constructed from organic building blocks linked by strong covalent bonds, resulting in highly ordered and porous materials with applications in gas storage and separation, catalysis, and sensing. The rigid structure and reactive sites of this compound make it an excellent candidate as a building block for the synthesis of novel COFs.

The dione functionality can participate in condensation reactions with amines to form stable imine or phenazine (B1670421) linkages, which are common strategies for constructing robust COFs. researchgate.net The C2 symmetry of the phenanthrene-9,10-dione unit, combined with multitopic linkers, can lead to the formation of two-dimensional (2D) or three-dimensional (3D) porous networks. nih.gov

The bromine atom on the phenanthrene ring offers a unique opportunity for post-synthetic modification of the COF. After the framework has been constructed, the bromine atom can be used as a reactive site for introducing other functional groups through various organic reactions. This allows for the precise tuning of the chemical and physical properties of the COF's pores, tailoring them for specific applications. For example, catalytic sites or specific binding sites could be installed within the pores of the COF. The synthesis of COFs from brominated building blocks like 2,7-dibromophenanthrene-9,10-dione has been proposed, highlighting the potential of this strategy for creating functional porous materials. ossila.com

Table 3: Potential of this compound in COF Synthesis

| Feature | Role in COF Synthesis | Potential Application |

| Dione Functionality | Can react with amines to form stable imine or phenazine linkages, creating the COF network. | Gas storage and separation, heterogeneous catalysis. |

| Rigid Phenanthrene Core | Provides structural rigidity to the resulting COF, leading to permanent porosity. | Molecular sieving, shape-selective catalysis. |

| Bromine Atom | Serves as a site for post-synthetic modification to introduce new functionalities. | Functionalized porous materials for sensing and targeted adsorption. |

Role as Intermediates in Semiconducting Oligomer and Polymer Synthesis

This compound serves as a valuable building block in the synthesis of larger aromatic systems and complex molecular architectures intended for applications in organic electronics. Its bifunctional nature, combining a reactive bromo-substituent with the versatile dione moiety, allows for a range of chemical transformations to extend conjugation and create novel semiconducting materials. The bromine atom provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the attachment of various aryl groups. This is a crucial step in tuning the electronic properties of the resulting molecules. The phenanthrene-9,10-dione core itself possesses inherent electronic and photophysical properties that can be incorporated into larger systems.

Research has demonstrated the use of this compound in the synthesis of T-shaped molecules designed for deposition on three-terminal electronic devices. In these molecular designs, the phenanthrenequinone (B147406) unit can act as a core or a pendant group that influences the material's charge transport characteristics and its interaction with electrode surfaces. The synthesis of such complex molecules underscores the role of this compound as a key intermediate in the development of next-generation organic semiconductors.

Furthermore, this compound is a precursor for creating larger, more complex aromatic structures, including helicenes. researchgate.net The synthesis of these sophisticated molecules often involves a multi-step process where the initial framework is constructed from smaller, functionalized units like this compound. The electronic and optical properties of the final semiconducting material are heavily dependent on the nature of the constituent building blocks.

Table 1: Examples of Molecules Synthesized Using this compound as an Intermediate

| Resulting Molecule Type | Synthetic Strategy | Intended Application |

| T-Shaped Molecules | Multi-step synthesis involving cross-coupling reactions | Molecular Electronics |

| Extended Aromatic Systems | Suzuki-Miyaura cross-coupling to attach donor units | Organic Electronics |

| Helicenes | Oxidative photocyclization of derived stilbene (B7821643) precursors | Advanced Materials |

Photoredox Catalysis and Photocatalytic Systems

While direct research on this compound as a photoredox catalyst is limited, the parent compound, 9,10-phenanthrenequinone (PQ), has been extensively studied and has emerged as a promising and cost-effective organophotocatalyst. tandfonline.com PQ is known to absorb visible light and initiate chemical transformations through either single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms. acs.org The presence of the bromine atom in this compound is not expected to significantly alter the fundamental photocatalytic activity of the phenanthrenequinone core, and it may even offer advantages in terms of tuning the catalyst's redox potential or facilitating its incorporation into larger catalytic systems.

9,10-Phenanthrenequinone has been successfully employed as a visible-light photoredox catalyst in a variety of organic reactions. For instance, it has been used to catalyze the synthesis of polysubstituted quinolines from 2-vinylarylimines with high yields. acs.org In this process, the excited state of PQ induces a one-electron oxidation of the imine substrate, which triggers the subsequent cyclization. The catalyst is then regenerated by molecular oxygen, allowing for a catalytic cycle. acs.org

Another notable application of PQ is in the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones through a Friedel-Crafts reaction with indoles. mdpi.com This reaction proceeds under mild conditions, using white LEDs as the light source and oxygen from the air as the terminal oxidant. mdpi.com The low cost and ready availability of PQ make it an attractive alternative to expensive transition metal-based photocatalysts. tandfonline.com Given these findings, this compound represents a promising candidate for the development of new photoredox catalysts with potentially tailored properties.

Table 2: Photocatalytic Reactions Catalyzed by 9,10-Phenanthrenequinone

| Reaction Type | Substrates | Key Features |

| Synthesis of Polysubstituted Quinolines | 2-Vinylarylimines | Visible-light excitation, electrocyclization mechanism |

| Friedel-Crafts Alkylation | 3,4-Dihydro-1,4-benzoxazin-2-ones and indoles | Dual catalytic system with a Lewis acid, uses white LEDs and air as oxidant |

Structure Property Relationships and Rational Design Principles

Influence of Bromine Substitution Position on Electronic and Photophysical Properties

The position and number of bromine substituents on the phenanthrene-9,10-dione framework critically influence the molecule's electronic structure and subsequent photophysical behavior. Research on various substituted phenanthrenequinones demonstrates that the nature of the substituent group dictates the resulting singlet and triplet energy levels. For instance, studies using Hammett plots to correlate electronic properties with substituent effects have shown that electron-donating groups tend to increase both singlet and triplet energies. nih.gov

Bromine, being an electronegative atom, primarily exerts an electron-withdrawing inductive effect, which can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). However, its lone pair electrons can also participate in resonance, slightly counteracting this effect. The specific substitution pattern is crucial. For example, placing bromine atoms at the 2 and 7 positions, as in 2,7-Dibromophenanthrene-9,10-dione (B38369), creates a symmetric molecule that is a valuable intermediate for synthesizing semiconducting polymers and small molecules for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). ossila.comresearchgate.net The bromine atoms at these positions act as reactive handles for C-C cross-coupling reactions (e.g., Suzuki coupling), allowing for the extension of the π-conjugated system. ossila.comresearchgate.net This strategic placement dramatically alters the self-assembly behavior of the molecules, driven by intermolecular interactions like halogen bonding and hydrogen bonding, which are highly dependent on the substituent's position. nih.gov

Impact of Functional Group Introduction on Emission Characteristics

The true potential of the 2-Bromophenanthrene-9,10-dione scaffold is unlocked through the introduction of additional functional groups. These modifications can be made either by leveraging the reactivity of the bromine atom or by chemical transformation of the dione (B5365651) moiety.

The emission properties of phenanthrene-9,10-dione derivatives can be extensively tuned. By reacting the dione group with aromatic hydrazines, a range of hydrazone derivatives can be synthesized. These new compounds exhibit aggregation-induced emission (AIE), where they are weakly fluorescent in solution but become highly emissive in the aggregated or solid state. This approach has yielded materials with emissions spanning from red to near-infrared (NIR) and achieving high solid-state photoluminescence quantum efficiencies.

Another powerful strategy involves using brominated phenanthrene-9,10-diones as building blocks for larger, more complex molecules. For instance, 3,6-dibromophenanthrene-9,10-dione (B38615) can be functionalized with ferrocene (B1249389) units via Suzuki coupling. nih.gov The resulting 3,6-diferrocenylphenanthrene-9,10-dione exhibits significant charge-transfer characteristics, where the ferrocene acts as an electron donor and the phenanthrene-9,10-dione core acts as an electron acceptor. This "push-pull" architecture leads to broad absorption bands and solvatochromism, where the emission color changes with the polarity of the solvent, demonstrating clear tunability. nih.gov

The parent phenanthrene-9,10-dione core is known for its high intersystem crossing (ISC) quantum yield, efficiently converting singlet excitons to triplet excitons. researchgate.net This intrinsic property makes it an excellent starting point for developing materials for applications that rely on triplet states, such as phosphorescent OLEDs (PhOLEDs) and photocatalysis. The heavy bromine atom in this compound is expected to further enhance the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling.

By converting the dione moiety into other heterocyclic systems, such as phenanthro-imidazoles or phenanthro-triazoles, it is possible to create materials with very high triplet energies. These molecules are particularly valuable as host materials for blue phosphorescent emitters in OLEDs, preventing reverse energy transfer from the high-energy blue dopant to the host. Furthermore, while not explicitly demonstrated for this specific compound, the general principles of donor-acceptor design applied to rigid scaffolds like phenanthrene-9,10-dione are a key strategy in developing materials that exhibit Thermally Activated Delayed Fluorescence (TADF). In TADF, a small energy gap between the lowest singlet (S1) and triplet (T1) states allows for reverse intersystem crossing (rISC) from triplets back to singlets, enabling the harvesting of both exciton (B1674681) populations for fluorescence and potentially leading to 100% internal quantum efficiency in OLEDs.

Correlation between Molecular Structure and Material Performance

The link between the molecular design of phenanthrene-9,10-dione derivatives and their performance in electronic devices is direct and demonstrable.

Simple brominated derivatives can serve as emitters themselves. An OLED utilizing 2,7-dibromophenanthrene-9,10-dione as the emitter in a phosphorescent device architecture showed an external quantum efficiency (EQE) of 0.11%. ossila.com While modest, this result confirms the potential of the brominated core to facilitate phosphorescent emission.

More significantly, the true impact is seen when these brominated compounds are used as intermediates. The phenanthrenequinone (B147406) backbone provides the necessary electronic properties and stability, while the bromine atoms provide the synthetic handles to build more complex, high-performance materials. nbinno.com For example, polymers containing phenanthra-9,10-quinone units, synthesized via Suzuki coupling from dibromo-precursors, have been shown to possess very high electron affinities (up to 4.0 eV), making them among the best electron-accepting conjugated polymers known. researchgate.net This makes them highly suitable for use in all-organic solar cells and as n-type materials in OFETs.

The table below illustrates how different structural modifications based on the phenanthrene-9,10-dione core lead to vastly different performance characteristics in OLEDs.

| Derivative Type | Role in OLED | Key Structural Feature | Device EQE (%) |

|---|---|---|---|

| 2,7-Dibromophenanthrene-9,10-dione | Emitter | Simple brominated core | 0.11 |

| Phenanthro[9,10-d]imidazole derivative | Host | Dione converted to imidazole (B134444) ring | >20 |

Strategic Design Principles for Tailored Reactivity and Applications

Based on the relationship between structure and properties, several key design principles emerge for creating tailored materials from a this compound precursor:

Utilize Bromine as a Reactive Site: The primary design strategy involves using the bromine atom as a versatile handle for C-C bond-forming reactions like Suzuki, Stille, or Negishi coupling. nih.govnbinno.com This allows for the systematic extension of the π-conjugated system, enabling the synthesis of precisely defined oligomers, polymers, or complex small molecules with tailored absorption and emission profiles.

Transform the Dione for Functionality: The 1,2-dione moiety is a powerful functional group that can be readily converted into various heterocyclic systems (e.g., quinoxalines, imidazoles). ossila.com This strategy is highly effective for creating materials with high triplet energies, suitable for host materials in PhOLEDs, or for introducing specific functionalities like aggregation-induced emission.

Implement Donor-Acceptor Architectures: By attaching electron-donating groups to the electron-accepting phenanthrene-9,10-dione core, intramolecular charge-transfer (ICT) materials can be designed. This approach allows for the tuning of emission wavelengths across the visible spectrum and into the NIR, and is a foundational principle for developing TADF emitters and nonlinear optical materials. nih.gov

Control Intermolecular Interactions: The position of the bromine atom and other substituents dictates the solid-state packing and self-assembly of the molecules. nih.gov By carefully choosing the substitution pattern, intermolecular forces such as π-π stacking, halogen bonding, and hydrogen bonding can be controlled to optimize charge transport in thin films for applications in OFETs and OPVs.

Q & A

Basic: What are the optimal synthetic routes for 2-Bromophenanthrene-9,10-dione, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves bromination of phenanthrene-9,10-dione using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Key steps include:

- Purification: Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.

- Purity Validation: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) ensures >97% purity. For structural confirmation, use H/C NMR and FTIR to verify bromine incorporation and carbonyl retention .

Advanced: How can mechanistic studies elucidate bromine substitution patterns in phenanthrenequinone derivatives?

Methodological Answer:

- Kinetic vs. Thermodynamic Control: Vary reaction temperatures and solvents (e.g., polar aprotic vs. non-polar) to determine dominant pathways. Monitor intermediates via time-resolved UV-Vis spectroscopy.

- Computational Modeling: Density Functional Theory (DFT) calculations predict regioselectivity by comparing activation energies for bromination at positions 2 vs. 7. HOMO/LUMO analysis (e.g., HOMO = −6.99 eV, LUMO = −4.44 eV) identifies electron-rich sites prone to electrophilic attack .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR: H NMR detects aromatic proton splitting patterns; C NMR identifies carbonyl (C=O) and brominated carbons.

- MS: High-resolution MS (HRMS) confirms molecular weight (e.g., 366.01 g/mol for dibromo derivatives) .

- Electronic Properties: UV-Vis spectroscopy measures absorbance maxima (~300–400 nm), correlating with π→π* transitions in the conjugated system .

Advanced: How can researchers resolve contradictions in reported thermal stability data for brominated phenanthrenediones?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantify decomposition onset temperatures under inert vs. oxidative atmospheres.

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify decomposition products (e.g., CO, CO, hydrogen halides) during controlled pyrolysis .

- Cross-Validation: Compare results with structurally similar compounds (e.g., 9-Chlorophenanthrene) to isolate bromine-specific effects .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust.

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid contact with oxidizers to prevent hazardous reactions .

Advanced: How should researchers design experiments when toxicity data is incomplete or contradictory?

Methodological Answer:

- Precautionary Measures: Assume worst-case toxicity (e.g., acute oral LD < 300 mg/kg) and implement strict exposure controls.

- In Vitro Screening: Use cell viability assays (e.g., MTT) on human keratinocyte (HaCaT) or liver (HepG2) cell lines to assess cytotoxicity.

- Literature Triangulation: Cross-reference analogs (e.g., 9-Bromophenanthrene) with established safety profiles to infer risks .

Basic: What computational tools predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Simulations: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, model Pd-catalyzed oxidative addition at the C-Br bond.

- Solvent Effects: Use COSMO-RS to optimize reaction media (e.g., DMF vs. THF) for solubility and catalyst stability .

Advanced: How can air-sensitive reactions involving this compound be optimized?

Methodological Answer:

- Schlenk Line Techniques: Perform reactions under argon/nitrogen using flame-dried glassware. Monitor oxygen/moisture levels with inline sensors.

- Quenching Protocols: Add reagents slowly to exothermic reactions (e.g., Grignard additions) to prevent decomposition. Use cold traps (−78°C) to capture volatile byproducts .

Basic: What environmental hazards are associated with brominated phenanthrenediones, and how can they be mitigated?

Methodological Answer:

- Biodegradability Testing: Conduct OECD 301F assays to assess microbial degradation in aqueous systems.

- Waste Management: Incinerate halogenated waste at >1,000°C with scrubbers to neutralize HBr emissions. Avoid aqueous disposal to prevent groundwater contamination .

Advanced: How do electronic properties of this compound influence its performance in organic photovoltaics?

Methodological Answer:

- Bandgap Engineering: Measure optical bandgap via UV-Vis Tauc plots; compare with DFT-predicted values.

- Device Fabrication: Blend with electron donors (e.g., P3HT) and test in bulk heterojunction solar cells. Use atomic force microscopy (AFM) to optimize film morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.